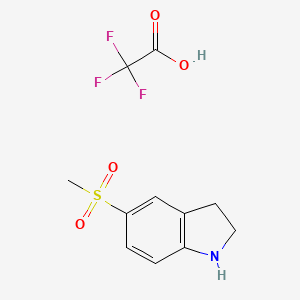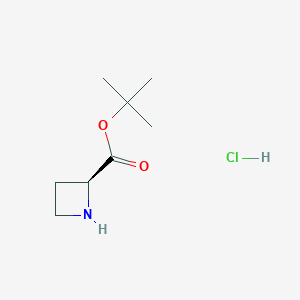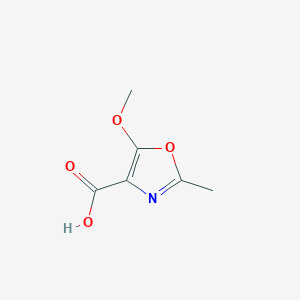
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-2-nitropropane with ethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxy and carboxylic acid groups can also play roles in modulating the compound’s reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitro-1,3-oxazole-4-carboxylic acid: Similar structure but with a nitro group instead of a methoxy group.
5-Methoxy-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a methyl group.
5-Methoxy-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence the compound’s electronic distribution and reactivity, while the carboxylic acid group provides opportunities for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C6H7NO4 |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-7-4(5(8)9)6(10-2)11-3/h1-2H3,(H,8,9) |
InChI-Schlüssel |
CGBKZDVGMPQXBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
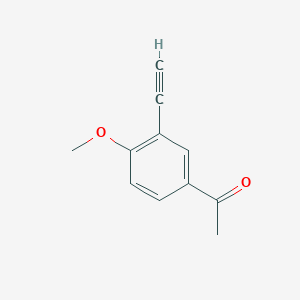

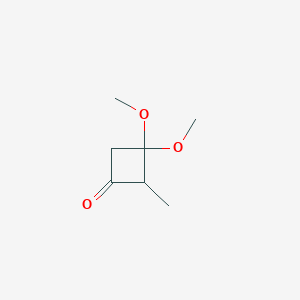
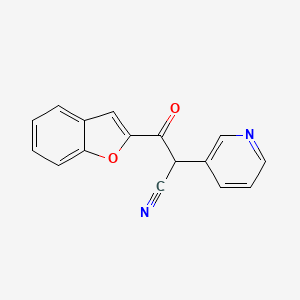
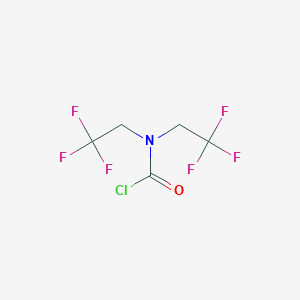
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
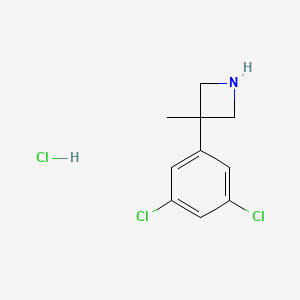

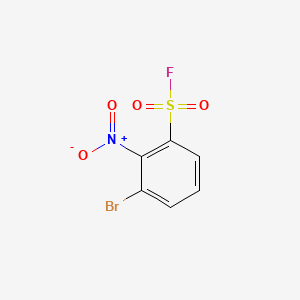
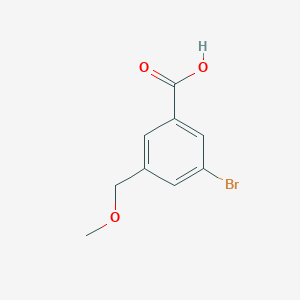
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
